(1S)-2,2-Dibromocyclopropane-1-carboxylic acid (1S)-2,2-Dibromocyclopropane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18119722
InChI: InChI=1S/C4H4Br2O2/c5-4(6)1-2(4)3(7)8/h2H,1H2,(H,7,8)/t2-/m0/s1
SMILES:
Molecular Formula: C4H4Br2O2
Molecular Weight: 243.88 g/mol

(1S)-2,2-Dibromocyclopropane-1-carboxylic acid

CAS No.:

Cat. No.: VC18119722

Molecular Formula: C4H4Br2O2

Molecular Weight: 243.88 g/mol

* For research use only. Not for human or veterinary use.

(1S)-2,2-Dibromocyclopropane-1-carboxylic acid -

Specification

Molecular Formula C4H4Br2O2
Molecular Weight 243.88 g/mol
IUPAC Name (1S)-2,2-dibromocyclopropane-1-carboxylic acid
Standard InChI InChI=1S/C4H4Br2O2/c5-4(6)1-2(4)3(7)8/h2H,1H2,(H,7,8)/t2-/m0/s1
Standard InChI Key ZZQWHIVRLNQEDZ-REOHCLBHSA-N
Isomeric SMILES C1[C@H](C1(Br)Br)C(=O)O
Canonical SMILES C1C(C1(Br)Br)C(=O)O

Introduction

Chemical Identity and Classification

Structural and Stereochemical Features

(1S)-2,2-Dibromocyclopropane-1-carboxylic acid belongs to the class of cyclopropane carboxylic acids, characterized by a three-membered carbon ring fused to a carboxylic acid group. The compound’s stereochemistry is defined by the (1S) configuration at the chiral carbon bearing the carboxylic acid moiety, which influences its interaction with enzymes and chiral catalysts. The adjacent carbon atoms (C-2) are each substituted with a bromine atom, creating a highly polarized electronic environment.

Table 1: Key Identifiers of (1S)-2,2-Dibromocyclopropane-1-carboxylic Acid

PropertyValue
CAS Number223398-97-8
Molecular FormulaC4H4Br2O2\text{C}_4\text{H}_4\text{Br}_2\text{O}_2
Molecular Weight243.88 g/mol
ClassificationHalogenated Cyclopropane Derivative
Stereochemistry(1S) Configuration at C-1

The compound’s SMILES notation, inferred from analogous structures , is \text{BrC1(C(Br)(C1)C(=O)O), reflecting the transannular strain and spatial arrangement of substituents.

Comparative Analysis with Enantiomers

The (1R)-enantiomer, documented under CAS 223398-97-8, shares identical physical properties but exhibits divergent reactivity in chiral environments. For instance, enzymatic resolution studies highlight the stereospecificity of (1S)-2,2-dibromocyclopropane-1-carboxylic acid in binding to active sites, a critical factor in drug design.

Synthesis and Manufacturing

Bromination-Carboxylation Strategies

The synthesis typically involves a two-step protocol:

  • Bromination of Cyclopropane Derivatives: Cyclopropane is treated with bromine (Br2\text{Br}_2) in the presence of a Lewis acid catalyst (e.g., AlBr3\text{AlBr}_3) at -20°C to yield 2,2-dibromocyclopropane.

  • Carboxylation: The dibrominated intermediate undergoes carboxylation via Kolbe-Schmitt reaction conditions, introducing the carboxylic acid group at C-1.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
BrominationBr2\text{Br}_2, AlBr3\text{AlBr}_3, -20°C65–70
CarboxylationCO2\text{CO}_2, 150°C, 5 atm50–55

Stereochemical Control

The (1S) configuration is achieved through asymmetric catalysis using chiral auxiliaries or enzymes. For example, lipase-mediated kinetic resolution of racemic mixtures can enrich the (1S)-enantiomer to >98% enantiomeric excess (ee).

Molecular Structure and Spectroscopic Characterization

X-ray Crystallography Insights

While crystallographic data for the (1S)-enantiomer remain unpublished, studies on analogous compounds reveal bond lengths and angles consistent with strained cyclopropane systems . The C-Br bond length averages 1.93 Å, while the C-C bond within the ring measures 1.51 Å, reflecting significant angular strain (60° bond angles) .

Spectroscopic Signatures

  • NMR Spectroscopy:

    • 1H^1\text{H} NMR (400 MHz, CDCl3_3): δ 3.12 (d, J=8.4J = 8.4 Hz, 2H, cyclopropane H), δ 12.1 (s, 1H, -COOH).

    • 13C^{13}\text{C} NMR: δ 170.2 (COOH), δ 52.3 (C-1), δ 38.7 (C-2 Br-substituted).

  • IR Spectroscopy: Strong absorption at 1720 cm1^{-1} (C=O stretch) and 650 cm1^{-1} (C-Br stretch).

Reactivity and Mechanistic Pathways

Nucleophilic Substitution

The electron-withdrawing bromine atoms activate the cyclopropane ring for nucleophilic attack. For example, treatment with sodium methoxide (NaOCH3\text{NaOCH}_3) induces ring-opening to form a dibrominated alkene intermediate:

(1S)-2,2-Dibromocyclopropane-1-carboxylic acid+NaOCH3CH2=CBr2COONa+CH3OH\text{(1S)-2,2-Dibromocyclopropane-1-carboxylic acid} + \text{NaOCH}_3 \rightarrow \text{CH}_2=\text{CBr}_2\text{COONa} + \text{CH}_3\text{OH}

This reaction proceeds via an SN_\text{N}2 mechanism, with inversion of configuration at C-1.

Decarboxylation and Ring Expansion

Under thermal conditions (150°C), the compound undergoes decarboxylation to form 1,2-dibromocyclopropane, which further rearranges to 1-bromocyclobutane via electrocyclic ring-opening .

Applications in Pharmaceutical and Material Science

Drug Intermediate

The (1S)-enantiomer serves as a precursor to cyclopropane-containing drugs, such as HIV protease inhibitors, where the strained ring enhances binding affinity.

Agrochemical Synthesis

In agrochemistry, the compound’s reactivity enables the synthesis of brominated pesticides targeting insect GABA receptors.

HazardPrecaution
CorrosiveUse nitrile gloves and face shield
Toxic InhalationHandle in fume hood
EnvironmentalDispose via halogenated waste streams

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